4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid
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Overview
Description
4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid is a complex organic compound with significant biochemical and pharmacological properties. This compound is characterized by its unique structure, which includes multiple amino and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid typically involves multi-step organic synthesisCommon reagents used in these steps include amines, hydroxylating agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The presence of amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Gonyautoxin 5: Shares a similar pyrrolo[1,2-c]purine core but differs in functional groups and overall structure.
Saxitoxin: Another compound with a pyrrolo[1,2-c]purine core, known for its potent neurotoxic properties.
Uniqueness
4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20N6O6 |
---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H20N6O6/c14-10-17-9-6(5-25-8(22)2-1-7(20)21)16-11(15)19-4-3-12(23,24)13(9,19)18-10/h6,9,23-24H,1-5H2,(H2,15,16)(H,20,21)(H3,14,17,18)/t6-,9?,13?/m0/s1 |
InChI Key |
YCGDRIMCDVWSLA-MLGTYFKZSA-N |
Isomeric SMILES |
C1CN2C(=N[C@H](C3C2(C1(O)O)NC(=N3)N)COC(=O)CCC(=O)O)N |
Canonical SMILES |
C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)CCC(=O)O)N |
Origin of Product |
United States |
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